molecular formula C6H7ClN2 B3020394 5-(Chloromethyl)pyridin-2-amine CAS No. 230617-81-9

5-(Chloromethyl)pyridin-2-amine

Cat. No.: B3020394
CAS No.: 230617-81-9
M. Wt: 142.59
InChI Key: OWWSKDLSOLPVCZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Fundamental Chemical Scaffolds

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, and its derivatives are cornerstones of modern medicinal and materials chemistry. tandfonline.comsciencepublishinggroup.com The presence of a nitrogen atom in the six-membered aromatic ring imparts unique properties to pyridine-based molecules, including weak basicity, water solubility, and the ability to form hydrogen bonds. jchemrev.com These characteristics are highly desirable in the development of new drugs and functional materials. jchemrev.comenpress-publisher.com

Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. tandfonline.comnih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, enabling medicinal chemists to design and synthesize novel compounds with enhanced therapeutic potential. enpress-publisher.com Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry as insecticides, fungicides, and herbicides, and are also used in the textile industry for creating dyes. enpress-publisher.com The widespread application of pyridine scaffolds underscores their fundamental importance in chemical sciences. jchemrev.com

Strategic Importance of 5-(Chloromethyl)pyridin-2-amine as a Versatile Synthetic Building Block

This compound, with the chemical formula C6H7ClN2, is a bifunctional molecule that serves as a highly valuable intermediate in organic synthesis. enaminestore.comabmole.com Its strategic importance lies in the presence of two reactive sites: the amino group and the chloromethyl group. The chloromethyl group is a key feature, as the chlorine atom can be readily displaced by a variety of nucleophiles, facilitating the introduction of diverse functional groups. evitachem.com This reactivity allows for its use in a range of chemical reactions, including nucleophilic substitution and coupling reactions. evitachem.com

The amino group on the pyridine ring can also participate in various chemical transformations, further expanding the synthetic possibilities. This dual reactivity makes this compound a versatile building block for the construction of more complex molecules. It is frequently employed in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. abmole.comevitachem.com The compound's structure provides a scaffold that can be systematically modified to explore structure-activity relationships in drug discovery and to create new materials with tailored properties.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is diverse and expanding. A significant area of focus is its application in the synthesis of novel bioactive molecules. For instance, it is used as a precursor in the creation of compounds with potential antimicrobial and antimalarial effects. asianpubs.org Researchers are also exploring its use in the development of new anticancer agents. researchgate.net A study detailed the synthesis of novel amine derivatives of a related compound, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which showed cytotoxic activity against human cancer cell lines. researchgate.net

Another important research direction is the development of efficient and sustainable synthetic methodologies utilizing this building block. This includes the use of continuous flow reaction modules to synthesize derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043), a related starting material. asianpubs.org Furthermore, the synthesis of 2-chloro-5-chloromethyl pyridine itself has been a subject of study, with methods like liquid phase chlorination being developed to improve yield and reduce by-products. google.com The compound and its derivatives are also used as intermediates in the synthesis of important agrochemicals like imidacloprid. researchgate.net The ongoing research highlights the continued relevance and potential of this compound and its analogs in advancing various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWSKDLSOLPVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloromethyl Pyridin 2 Amine and Its Pyridine Analogues

Established Synthetic Pathways for Chloromethylated Pyridines

Traditional synthetic routes provide the foundational chemistry for producing chloromethylated pyridines. These methods often involve multi-step processes that control the placement of functional groups on the pyridine (B92270) ring.

Halogenation and amination reactions are fundamental to the synthesis of aminopyridine derivatives. The order of these steps and the reaction conditions are critical for controlling the regiochemical outcome. For instance, the synthesis of a 2-amino-5-halopyridine can be approached in two ways: halogenation of a 2-aminopyridine (B139424) precursor or amination of a dihalopyridine.

The direct halogenation of activated pyridines, such as those bearing amino or methoxy (B1213986) groups, can be achieved with reagents like N-bromosuccinimide (NBS). The position of the activating group strongly influences the regioselectivity of the halogenation. researchgate.net For 2-aminopyridine, the amino group directs electrophilic substitution primarily to the 5-position. snnu.edu.cn Harsh conditions, often involving strong acids and high temperatures, may be required for the halogenation of less reactive pyridine rings. chemrxiv.orgnih.gov

Conversely, amination of a di-substituted pyridine, such as 2,5-dihalopyridine, can also be employed. The Chichibabin amination reaction is a classic method for introducing an amino group at the 2-position of the pyridine ring. snnu.edu.cn More modern approaches may involve nucleophilic aromatic substitution or the use of pyridyne intermediates to achieve amination at specific positions. thieme-connect.com For example, treating 3-halopyridines with potassium hexamethyldisilazide (KHMDS) and an amine can lead to regioselective amination at the 3- and 4-positions via a pyridyne intermediate. thieme-connect.com

A strategy for synthesizing 3-halopyridines involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive Zincke imine intermediate, which undergoes regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. thieme-connect.com These reactions offer a versatile way to introduce a wide range of functional groups.

Copper-promoted cross-dehydrogenative coupling (CDC) reactions enable the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov For example, a pyridine-enabled CDC process can couple the sp2 C-H bonds of polyfluoroarenes with the unactivated sp3 C-H bonds of amides, showing high regioselectivity. nih.gov Pyridine-pyridine coupling reactions have also been developed using pyridyl phosphonium (B103445) salts and cyanopyridines, proceeding through a radical-radical coupling mechanism to form valuable bipyridines with complete regio- and cross-selectivity. researchgate.netnih.gov

These methods are particularly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals, allowing for the diversification of drug candidates. thieme-connect.comresearchgate.net

The introduction of a chloromethyl group onto a pyridine ring is a key step in synthesizing compounds like 5-(Chloromethyl)pyridin-2-amine. This can be accomplished through several strategies.

One common method is the chlorination of a methylpyridine precursor. For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated to produce 2-chloro-5-(chloromethyl)pyridine (B46043). jst.go.jpgoogle.com This chlorination can be followed by amination to yield the final product. A known route to 2-chloro-5-aminomethyl-pyridine involves reacting 2-chloro-5-chloromethyl-pyridine with excess ammonia (B1221849). google.com

Another approach is the direct chloromethylation of the pyridine ring. This electrophilic substitution often uses reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring. Bromo substituents on the pyridine ring are often desirable as they allow for subsequent functionalization after the chloromethyl group has been introduced. mdpi.com

Advanced Reaction Techniques and Process Optimization in Pyridine Synthesis

To overcome the limitations of traditional methods, such as harsh conditions and low yields, advanced techniques like microwave irradiation and continuous flow synthesis have been applied to pyridine synthesis. ijarsct.co.in These technologies offer significant improvements in reaction speed, efficiency, and safety.

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reactions. beilstein-journals.org In pyridine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis, for example, can be performed in a single, microwave-assisted step from an enamine and an alkynone, achieving high yields and complete regioselectivity in minutes rather than hours. organic-chemistry.orgresearchgate.net This method avoids the need to isolate intermediates and often results in higher yields than conductive heating techniques. organic-chemistry.org The use of polar solvents or catalysts can further enhance the efficiency of microwave-assisted pyridine synthesis. organic-chemistry.org Studies have shown that microwave heating can be instrumental in process optimization, as seen in the synthesis of 2-(2-methylaminoethyl)pyridine, where it helped to understand reaction reversibility and improve selectivity. url.eduraco.cat

Continuous flow synthesis offers a safer, greener, and more efficient alternative to traditional batch processing for the production of pyridines. thieme-connect.comthieme-connect.com Flow reactors provide excellent control over reaction parameters, enhance safety, and are readily scalable, making them ideal for industrial applications. organic-chemistry.orgvcu.edu

The N-oxidation of pyridine derivatives, for example, has been successfully performed in a continuous flow microreactor, achieving yields up to 99% with significantly shorter reaction times compared to batch reactions. thieme-connect.comorganic-chemistry.org The system can operate continuously for extended periods without loss of catalyst activity. organic-chemistry.org Similarly, the Bohlmann–Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor, allowing for a one-step process without the isolation of intermediates, resulting in good yields of a single regioisomer. beilstein-journals.org Researchers have also developed fully automated, multi-step continuous flow processes for synthesizing complex heterocyclic structures like imidazo[1,2-a]pyridines, demonstrating the power of this technology for producing diverse compound libraries efficiently. nih.gov

Development of Safer and More Practical Synthetic Protocols for Chloromethylated Pyridines

The synthesis of chloromethylated pyridines, essential precursors in medicinal chemistry, has traditionally involved reagents and conditions that pose significant safety and scalability challenges. Consequently, substantial research has been dedicated to developing safer and more practical alternatives.

A notable advancement involves the move away from highly pyrophoric reagents like n-butyllithium, which are hazardous and difficult to handle on a large scale. mdpi.com An alternative, safer route has been developed for precursors like 2-bromo-6-chloromethylpyridine, which avoids such dangerous materials. mdpi.com This approach enhances the safety profile of the synthesis, making it more amenable to industrial application.

Another area of improvement is the avoidance of high-pressure hydrogenation steps and expensive catalysts. For instance, a novel process for producing the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, used in the synthesis of the fungicide Fluopyram, was developed using a carbamate (B1207046) starting material. lew.ro This method successfully circumvents hazardous hydrogenation processes and the need for costly catalysts, thereby reducing both risk and production costs. lew.ro

Furthermore, the use of modern reactor technology has proven beneficial. Continuous flow reactors offer a more efficient, controlled, and scalable method for synthesizing derivatives of 2-chloro-5-(chloromethyl)pyridine. researchgate.netasianpubs.org This technology allows for precise control over reaction parameters such as temperature and residence time, leading to higher selectivity and yield. For example, the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) in a flow reactor demonstrates significantly improved performance at elevated temperatures. researchgate.net

The table below summarizes key parameters from a continuous flow synthesis, illustrating the practical advantages of this modern protocol. researchgate.net

Table 1: Influence of Temperature on a Continuous Flow Reaction

Parameter Value
Reactants 2-chloro-5-(chloromethyl)pyridine, Hydrazine Hydrate
Product 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759)
Reactor Type Flow Reactor
Selectivity at 60 ºC 85.6%
Selectivity at 90 ºC 98.7%
Residence Time 5 minutes

This interactive table summarizes the reaction conditions for the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine using a continuous flow process.

Traditional batch processes for preparing compounds like 2-chloro-5-aminomethylpyridine often start with materials such as 2-chloro-5-monochloromethylpyridine, which is noted to cause severe skin irritation, highlighting the need for safer handling or alternative synthetic pathways. google.com

Synthesis of Key Pyridine and Pyrimidine (B1678525) Intermediates Structurally Related to this compound

The synthesis of a wide array of pyridine and pyrimidine intermediates is crucial for the development of new chemical entities. These intermediates serve as building blocks for more complex molecules with potential biological activity.

One example is the synthesis of 2-bromo-6-chloromethylpyridine , which serves as a precursor for immobilizing biomimetic metal ion chelates. mdpi.com Its synthesis begins with a metal-halogen exchange on 2,6-dibromopyridine. mdpi.com Similarly, the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine is synthesized from 2-chloro-5-(chloromethyl)pyridine and can be further reacted with various aromatic aldehydes to create a library of hydrazone compounds with potential antimicrobial and anti-malarial properties. researchgate.netasianpubs.org

In a different synthetic strategy, 2-chloro-5-(pyridin-2-yl)pyrimidine , an intermediate for a selective PDE-V inhibitor, was synthesized on a kilogram scale. researchgate.net This was achieved via a Negishi cross-coupling reaction between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, a process that proved to be both practical and scalable. researchgate.net

The synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine , a key fragment for a new class of antibacterial agents, has been accomplished in five steps starting from 2-amino-5-chloropyridine. tandfonline.com This route involves nitration, diazotization, bromination, and cyclization steps to build the complex heterocyclic core. tandfonline.com

The table below outlines the starting materials and final products for the synthesis of several key intermediates.

Table 2: Synthesis of Structurally Related Pyridine and Pyrimidine Intermediates

Starting Material(s) Key Intermediate Synthesized Synthetic Approach
2,6-dibromopyridine 2-bromo-6-chloromethylpyridine Metal-halogen exchange, functionalization mdpi.com
2-chloro-5-(chloromethyl)pyridine, Hydrazine Hydrate 2-chloro-5-(hydrazinylmethyl)pyridine Continuous flow reaction researchgate.netasianpubs.org
2-pyridylzinc chloride, 5-iodo-2-chloropyrimidine 2-chloro-5-(pyridin-2-yl)pyrimidine Negishi cross-coupling researchgate.net
2-amino-5-chloropyridine 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine Multi-step (nitration, bromination, cyclization) tandfonline.com
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts 2-substituted pyrimidine-5-carboxylic esters Condensation/Cyclization rsc.org

This interactive table provides an overview of the synthetic routes to various key intermediates that are structurally related to this compound.

Furthermore, general methods for synthesizing substituted pyridines are continuously being refined. These include the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step. beilstein-journals.org

Mechanistic and Kinetic Considerations in the Synthesis of this compound

While specific mechanistic and kinetic studies for the synthesis of this compound are not extensively detailed in the provided literature, the principles can be inferred from studies of analogous reactions. The synthesis typically involves the chlorination of a corresponding hydroxymethyl or methylpyridine precursor.

The conversion of a hydroxymethyl group to a chloromethyl group generally proceeds via a nucleophilic substitution (SN2) mechanism. In this process, a chlorinating agent such as thionyl chloride or hydrochloric acid is used. The reaction rate and outcome are influenced by several factors:

The nature of the chlorinating agent: Stronger reagents can lead to faster reactions but may also produce more side products.

Solvent: The choice of solvent can affect the solubility of reagents and stabilize transition states.

Temperature: Higher temperatures typically increase the reaction rate but can also lead to decreased selectivity.

Kinetic studies of related reactions, such as the amine-catalyzed ring-opening of oxiranes, demonstrate the complexity that can arise. researchgate.net Such studies often determine the order of reaction with respect to each reactant and the catalyst to elucidate the reaction pathway. For instance, it has been shown that tertiary amines can act as nucleophilic catalysts in the reaction of (chloromethyl)oxirane with carboxylic acids. researchgate.net

Modern techniques like real-time monitoring using FTIR, UV-Vis, or PhotoNMR spectroscopy, combined with kinetic modeling, are powerful tools for understanding complex reaction mechanisms. aip.org These methods allow researchers to track the concentration of intermediates and products over time, providing data to validate proposed mechanistic pathways and optimize reaction conditions. aip.org For example, in photoredox reactions, kinetic analysis can reveal rate-limiting steps and help in the selection of a more efficient photocatalyst. aip.org

In the context of synthesizing substituted pyridines, mechanistic investigations can clarify the regioselectivity of a reaction. For example, in the synthesis of pyrano[2,3-d]pyrimidines, mechanistic studies have helped to understand how the electronic nature of substituents on the starting materials affects product formation. acs.org A probable mechanism often involves a series of steps including Knoevenagel condensation followed by Michael addition and cyclization, with each step having its own kinetic profile. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-bromo-6-chloromethylpyridine
n-butyllithium
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Fluopyram
2-chloro-5-(hydrazinylmethyl)pyridine
Hydrazine Hydrate
2-chloro-5-aminomethylpyridine
2-chloro-5-monochloromethylpyridine
2,6-dibromopyridine
2-pyridylzinc chloride
5-iodo-2-chloropyrimidine
2-chloro-5-(pyridin-2-yl)pyrimidine
2-amino-5-chloropyridine
6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine
2-substituted pyrimidine-5-carboxylic esters
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
Amidinium salts
thionyl chloride
(chloromethyl)oxirane

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl Pyridin 2 Amine

Nucleophilic Displacement Reactions Involving the Chloromethyl Group

The chloromethyl group at the 5-position of the pyridine (B92270) ring serves as a primary site for nucleophilic attack, facilitating the introduction of a wide array of functional groups. This electrophilic center readily undergoes SN2 reactions, making it a valuable handle for synthetic modifications.

Amination Reactions Leading to Substituted Aminomethyl Pyridines

The reaction of 5-(chloromethyl)pyridin-2-amine with various primary and secondary amines leads to the formation of substituted aminomethyl pyridines. This process, a form of N-alkylation, is a common strategy for building more complex molecular architectures. For instance, reaction with ammonia (B1221849) can selectively displace the chlorine on the chloromethyl group to yield 2-chloro-5-aminomethyl-pyridine, a process that can be carried out with high selectivity using excess ammonia at controlled temperatures. google.com Similarly, reactions with other amines, such as methylamine, proceed via nucleophilic displacement to afford the corresponding N-substituted products. asianpubs.org These amination reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. researchgate.net

Reactions with Various Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

The electrophilic chloromethyl group is susceptible to attack by a range of heteroatom nucleophiles. vulcanchem.com Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloride to form ether linkages. For example, the functionalization of calixarenes has been achieved through alkylation with 2-(chloromethyl)pyridine (B1213738) hydrochloride, demonstrating the utility of this reaction in constructing supramolecular structures. acs.org

Sulfur nucleophiles, including thiols and thiolates, readily react to form thioethers. vulcanchem.com For instance, 5-chloro-2-(chloroacetamido)pyridine has been shown to react with ethyl 2-mercaptoacetate to yield the corresponding substitution product. ekb.eg

Nitrogen nucleophiles, beyond simple amines, such as azides, can also participate in these displacement reactions, providing a route to azidomethyl pyridines, which are versatile intermediates for further transformations. vulcanchem.com

A summary of representative nucleophilic displacement reactions is provided in the table below.

Nucleophile TypeExample NucleophileResulting Functional Group
Nitrogen Ammonia, MethylaminePrimary/Secondary Amine
Oxygen Alkoxides, PhenoxidesEther
Sulfur Thiols, ThiolatesThioether
Nitrogen AzideAzide

Conjugation Chemistry for Integration with Biomolecules and Polymer Architectures

The reactivity of the chloromethyl group makes this compound a suitable building block for conjugation to larger molecules. This includes immobilization onto solid supports, such as functionalized carbons, where the chloromethyl group reacts with surface amine functionalities. semanticscholar.org This strategy is valuable for creating heterogeneous catalysts and materials with tailored properties. The ability of the chloromethyl group to form covalent bonds with nucleophilic sites on proteins or nucleic acids also suggests its potential for creating bioconjugates. This reactivity is fundamental for applications in drug delivery and diagnostics, where the pyridine moiety can be tethered to biomolecules or polymer backbones.

Transformations Involving the Pyridine Ring and Amino Functionality

Beyond the chloromethyl group, the pyridine ring and its primary amine substituent offer additional sites for chemical modification.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comyoutube.com This deactivation makes reactions like nitration and halogenation require harsh conditions, often resulting in low yields. youtube.com For 2-aminopyridines, electrophilic substitution, such as chlorination, can be directed to the 5-position. google.com The amino group is an activating group, but in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. gcwgandhinagar.comyoutube.com Halogens at these positions are readily displaced by nucleophiles. While this compound itself does not have a leaving group on the ring, derivatives can be synthesized to undergo such reactions. For example, the chlorine atom at the 2-position in 2-chloro-5-nitropyridine (B43025) is readily displaced by nucleophiles. abertay.ac.uk The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

Diverse Derivatization of the Primary Amine Moiety (e.g., Acylation, Alkylation)

The primary amino group at the 2-position is a versatile handle for a variety of transformations. It can be readily acylated with acid chlorides or anhydrides to form amides. For instance, the reaction of 2-aminopyridine (B139424) derivatives with α-bromoketones can lead to the formation of N-(pyridin-2-yl)amides. rsc.org

Alkylation of the amino group is another common derivatization strategy. While direct alkylation can sometimes be challenging to control, methods like reductive amination provide a reliable route to N-alkylated pyridin-2-amines. smolecule.com Furthermore, the amino group can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. researchgate.net

The table below summarizes key derivatization reactions of the primary amine.

Reaction TypeReagent ExampleResulting Functional Group
Acylation Acetyl chlorideAmide
Alkylation Alkyl halideSecondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Cross-Coupling Aryl halide, Palladium catalystN-Aryl Amine

Intramolecular and Intermolecular Cyclization Reactions Forming Fused Heterocyclic Systems

The reactivity of this compound and its derivatives is harnessed in various cyclization strategies to construct fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. Both intramolecular and intermolecular approaches have been successfully employed, leading to a diverse array of ring systems.

A notable application of intramolecular cyclization is the synthesis of furopyridine derivatives. For instance, the alkylation of a pyridine-3-carbonitrile (B1148548) starting material with ethyl bromoacetate (B1195939) yields an ester that, upon treatment with sodium methoxide (B1231860), undergoes Thorpe-Ziegler cyclization to form a furo[2,3-b]pyridine (B1315467) system. This furo[2,3-b]pyridine can be further elaborated by reacting it with various reagents like thiosemicarbazide, allyl isothiocyanate, or hydrazine (B178648) hydrate (B1144303) to introduce additional fused rings. researchgate.net

Intermolecular cyclization reactions also offer a versatile route to fused heterocycles. One such example involves the reaction of 2-aminopyridines with α-bromoketones. Depending on the reaction conditions, this combination can chemodivergently yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.org The formation of the imidazo[1,2-a]pyridine (B132010) ring system proceeds through a one-pot tandem cyclization/bromination process. rsc.org This transformation is sensitive to steric hindrance, with substituents at the C-6 position of the pyridine ring impeding the reaction. rsc.org

Another powerful intermolecular approach is the [4+2] cycloaddition. For example, bicyclic thiazolo 2-pyridones can react with arynes to generate complex three-dimensional fused ring systems. acs.org This method highlights the utility of building upon existing heterocyclic frameworks to create intricate molecular architectures.

The following table summarizes representative examples of cyclization reactions involving pyridine derivatives to form fused heterocyclic systems.

Table 1: Examples of Cyclization Reactions Forming Fused Heterocyclic Systems

Starting MaterialsReagents and ConditionsFused Heterocyclic ProductReference
Pyridine-3-carbonitrile derivative, Ethyl bromoacetate1. Alkylation 2. Sodium methoxide (Thorpe-Ziegler cyclization)Furo[2,3-b]pyridine derivative researchgate.net
2-Aminopyridine, α-BromoketoneTBHP, Ethyl acetate3-Bromoimidazo[1,2-a]pyridine rsc.org
Bicyclic thiazolo 2-pyridone, AryneCycloadditionFused 2D/3D ring system acs.org
Enyne-amide, EnaminoneAg(I) catalystFuro[2,3-b]pyridine derivative acs.org

Detailed Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is fundamentally governed by the interplay of the nucleophilic 2-amino group and the electrophilic chloromethyl group, often in concert with the electronic properties of the pyridine ring. Mechanistic studies have provided insights into the pathways of its various transformations.

A key aspect of its reactivity is the potential for intramolecular interactions. The nitrogen atom of the amino group can act as an internal nucleophile, displacing the chloride from the chloromethyl group. This process can be facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity. The propensity for this cyclization is influenced by the substitution pattern on the pyridine ring and the reaction conditions.

In the context of intermolecular reactions, the chloromethyl group serves as a reactive handle for nucleophilic substitution. For example, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the initial step is the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the amino group displaces the halide, leading to the formation of the fused imidazole (B134444) ring. rsc.org

The mechanism of cyclization can also involve more complex pathways. For instance, the synthesis of furo[2,3-b]pyridines from enyne-amides and enaminones, catalyzed by Ag(I), is proposed to proceed through a cascade of reactions. The Ag(I) catalyst activates the enyne-amide, which then cyclizes to form a furan-fused azadiene intermediate. This intermediate subsequently undergoes an annulation reaction with the enaminone to furnish the final furo[2,3-b]pyridine product. acs.org Control experiments have supported the formation of the key azadiene intermediate. acs.org

Furthermore, theoretical studies, such as those employing Density Functional Theory (DFT), have been used to probe the reactivity of related pyridine systems. For instance, in the reaction of 2-methoxynitropyridines with secondary amines, DFT calculations have confirmed that the C-2 position is the most electrophilic center, thus directing the nucleophilic attack in an SNAr mechanism. researchgate.net While not directly studying this compound, these computational approaches provide a framework for understanding the electronic factors that govern the reactivity of substituted pyridines.

The table below outlines the proposed mechanistic steps for key reactions involving pyridine derivatives, which share reactivity patterns with this compound.

Table 2: Proposed Mechanistic Pathways in Pyridine Derivative Reactions

ReactionProposed Mechanistic StepsKey IntermediatesReference
Imidazo[1,2-a]pyridine synthesis1. Nucleophilic attack of pyridine N on α-haloketone carbonyl. 2. Intramolecular nucleophilic displacement of halide by the amino group.Imine/enamine tautomers rsc.org
Furo[2,3-b]pyridine synthesis1. Ag(I)-catalyzed cycloisomerization of enyne-amide. 2. Annulation of the resulting azadiene intermediate with enaminone.Furan-fused azadiene acs.org
SNAr on nitropyridinesRate-determining nucleophilic attack at the most electrophilic carbon center.Meisenheimer-like complex researchgate.net

Applications of 5 Chloromethyl Pyridin 2 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Medicinal Chemistry

In the realm of medicinal chemistry, 5-(Chloromethyl)pyridin-2-amine serves as a crucial starting material and intermediate for the synthesis of novel therapeutic agents. Its bifunctional nature enables the facile introduction of the 2-aminopyridine (B139424) moiety into larger molecular frameworks, a common feature in many biologically active compounds.

Precursor Role in the Synthesis of Pharmacologically Active Compounds

The pyridine (B92270) ring is a fundamental structural component in a vast number of pharmaceutical drugs. mdpi.comamazonaws.comnih.govbeilstein-journals.org The title compound, this compound, and its derivatives are valuable precursors in the synthesis of a variety of pharmacologically active molecules. abmole.com The presence of chlorine, a common element in pharmaceuticals, can significantly influence a drug's therapeutic properties. nih.gov

Research has demonstrated the use of related chloromethylpyridine derivatives in the creation of potent therapeutic agents. For instance, 2-Chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate in the synthesis of the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. amazonaws.com Furthermore, derivatives of 2-pyridinemethylamine have been investigated as selective and potent agonists for 5-HT1A receptors, which are targets for antidepressant medications. acs.org The chloromethyl group provides a reactive handle for attaching the pyridine core to other molecular fragments, a critical step in the assembly of these complex drugs.

Design and Assembly of Novel Nitrogen-Containing Heterocyclic Scaffolds for Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with a significant number of approved drugs featuring these structural motifs. mdpi.comnih.govnih.gov The development of efficient methods for the synthesis of these scaffolds is a major focus of medicinal chemistry research. nih.govpitt.edumdpi.com this compound and its analogs are valuable tools in this endeavor. amazonaws.comevitachem.com

The reactivity of the chloromethyl group allows for its participation in various cyclization reactions to form fused heterocyclic systems. For example, derivatives of 2-aminopyridine can be used to construct imidazo[4,5-b]pyridine cores, which are present in compounds with potential biological activity. mdpi.com The ability to readily form new rings by leveraging the inherent reactivity of this compound facilitates the exploration of novel chemical space and the discovery of new drug candidates. nih.gov

Contributions to Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the development of modern agrochemicals, where it serves as a key intermediate in the synthesis of potent insecticides and herbicides.

Intermediate in the Synthesis of Insecticides and Herbicides

Pyridine-based compounds are prominent in the agrochemical industry, with numerous successful products containing this heterocyclic core. researchgate.net Specifically, 2-chloro-5-(chloromethyl)pyridine, a closely related compound, is a critical intermediate in the production of neonicotinoid insecticides. lookchem.comgoogle.comiucr.orgnih.gov These insecticides are highly effective against a broad range of pests.

The synthesis of these agrochemicals often involves the reaction of the chloromethyl group with a suitable nucleophile to construct the final active ingredient. For example, 2-chloro-5-(chloromethyl)pyridine is a precursor for the synthesis of imidacloprid, one of the most widely used insecticides in the world. lookchem.comiucr.org The versatility of chloromethylpyridines as intermediates also extends to the synthesis of herbicides and bactericides, highlighting their broad impact on crop protection. lookchem.com The ability to produce these key intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) from 2-chloro-5-(chloromethyl)pyridine, is crucial for the synthesis of a variety of crop-protection products. nih.govjst.go.jp

Role in Materials Science and Polymer Chemistry

In addition to its roles in life sciences, this compound and similar functionalized pyridines are finding applications in the field of materials science, particularly in the design and synthesis of functional polymers.

Incorporation as a Functional Monomer in Polymer Architectures

The development of polymers with well-defined structures and functionalities is a major goal of modern polymer chemistry. acs.orgsigmaaldrich.com Functional monomers, which are polymerizable molecules containing specific chemical groups, are essential for creating these advanced materials. mdpi.com The chloromethyl group on this compound makes it a suitable candidate for a functional monomer. bldpharm.com

This reactive group can be used to initiate or participate in various polymerization reactions, allowing for the incorporation of the 2-aminopyridine unit into polymer backbones or as side chains. For instance, 4-(chloromethyl)styrene, a compound with a similar reactive chloromethyl group, is used as a starting material for the synthesis of a variety of functional monomers. mdpi.com The presence of the pyridine moiety can impart specific properties to the resulting polymer, such as metal-coordinating abilities or altered solubility. The ability to create polymers with tailored architectures, such as star polymers and block copolymers, opens up possibilities for applications in areas like drug delivery, catalysis, and advanced coatings. sigmaaldrich.comnih.gov The tethering of pyridine-based ligands to solid supports is of interest for creating heterogeneous catalysts. mdpi.com

Development of Advanced Ligands for Catalysis and Coordination Chemistry

The development of novel ligands is a cornerstone of modern catalysis and coordination chemistry. Pyridine-based structures are of particular importance due to their robust coordination properties with a wide array of transition metals, enabling the creation of catalysts for numerous organic transformations. Typically, a substituted pyridine like this compound would be an attractive precursor for synthesizing polydentate ligands. The reactive C-Cl bond of the chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of other coordinating moieties. This could theoretically be used to synthesize ligands for various catalytic processes, including oxidation, reduction, and cross-coupling reactions.

Despite this potential, the scientific literature predominantly features research on isomers such as 2-(chloromethyl)pyridine (B1213738) and 2-chloro-5-(chloromethyl)pyridine for these purposes. For example, 2-(chloromethyl)pyridine is a common starting material for the synthesis of widely used tris(2-pyridylmethyl)amine (B178826) (TPA) ligands and their derivatives. rsc.orgunipd.it These TPA-metal complexes have well-documented applications in biomimetic chemistry and catalysis. rsc.orgfrontiersin.org Similarly, ligands derived from other chloromethylated pyridines have been explored for immobilization on solid supports to create recyclable heterogeneous catalysts. semanticscholar.org

The specific substitution pattern of this compound, with the amino group at the 2-position and the reactive chloromethyl group at the 5-position, would be expected to yield ligands with distinct steric and electronic properties compared to their isomers. These properties could, in principle, influence the stability, selectivity, and activity of their corresponding metal complexes.

However, at present, there is a lack of published research that specifically details the synthesis of ligands from this compound and evaluates their performance in catalytic applications. Consequently, data tables illustrating ligand structures derived from this specific compound and their corresponding catalytic efficacy in advanced organic synthesis cannot be compiled. Further research is required to explore and document the potential of this compound as a precursor for novel ligands in catalysis and coordination chemistry.

Spectroscopic and Analytical Characterization Methodologies for 5 Chloromethyl Pyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 5-(chloromethyl)pyridin-2-amine and its analogs.

One- and Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. For instance, in a derivative like 2-bromo-6-hydroxymethylpyridine, the chemical shifts in the ¹H-NMR spectrum at 4.76, 7.30, 7.40, and 7.56 ppm are indicative of the protons in the structure. mdpi.com Similarly, the ¹³C NMR spectrum offers insights into the carbon framework. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity between atoms. nih.gov For example, HMBC experiments can reveal long-range couplings between protons and carbons, which is critical for differentiating between isomers and confirming the substitution pattern on the pyridine (B92270) ring. ipb.pt These techniques have been successfully applied to elucidate the structures of various pyridine derivatives, including complex systems formed from reactions involving ynamines and vinylcarbodiimides. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-bromo-6-chloromethylpyridineCDCl₃7.60 (t, J = 7.72 Hz, 1H), 7.46 (t, J = 8.32 Hz, 2H), 4.64 (s, 2H)157.9, 141.4, 139.4, 127.5, 121.6, 45.7
1,5-Dimethylquinoxalin-2(1H)-oneCDCl₃8.30 (s, 1H), 7.47 (t, J = 7.9 Hz, 1H), 7.23–7.19 (m, 2H), 7.17 (d, J = 8.5 Hz, 1H), 3.68 (s, 3H), 2.67 (s, 3H)155.1, 148.5, 139.4, 133.5, 132.2, 130.9, 125.2, 111.8, 29.0, 17.7
5-Bromo-N-methylquinoxalin-2(1H)-oneCDCl₃8.37 (s, 1H), 7.64 (dd, J = 7.9, 1.2 Hz, 1H), 7.46–7.40 (m, 1H), 7.30 (dd, J = 8.5, 1.2 Hz, 1H), 3.68 (s, 3H)154.7, 150.8, 134.9, 31.6, 131.1, 128.1, 126.3, 113.7, 29.3
N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamideDMSO-d₆11.20 (s, 2H), 8.44 (m, 2H), 8.21 (d, J = 8.3 Hz, 2H), 7.88 (m, 2H), 7.46 (s, 2H), 7.22 (dd, J = 7.3, 4.9 Hz, 2H)155.8, 151.3, 148.1, 147.8, 138.5, 120.3, 117.1, 114.5
N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamideDMSO-d₆10.53 (s, 2H), 8.92 (d, J = 2.6 Hz, 2H), 8.37 (dd, J = 4.8, 1.4 Hz, 2H), 8.16 (ddd, J = 8.4, 2.6, 1.5 Hz, 2H), 7.51 (s, 2H), 7.45 (dd, J = 8.3, 4.6 Hz, 2H)155.9, 148.2, 145.2, 142.2, 134.7, 127.8, 123.7, 116.4
Note: This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative NMR for Precise Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance without the need for a compound-specific reference standard. By integrating the signals of the analyte against a known concentration of an internal standard, qNMR can provide highly accurate and precise measurements of the purity and composition of this compound and its derivatives. This is particularly valuable for quality control in pharmaceutical and agrochemical applications.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. mdpi.comrsc.org For this compound, with a molecular formula of C₆H₇ClN₂, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass. synblock.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Impurity Profiling

Chromatography coupled with mass spectrometry is a powerful tool for separating and identifying components in a mixture. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. mdpi.com For example, GC-MS analysis of a reaction mixture to synthesize 2-bromo-6-hydroxymethylpyridine can identify the desired product and any unreacted starting materials or byproducts. mdpi.com The mass spectrum of a compound like 2-(chloromethyl)-5-methylpyridine (B1297004) obtained via GC-MS will show a characteristic fragmentation pattern, with major peaks aiding in its identification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.com It is widely used for the analysis of pyridine derivatives and can be employed to detect and identify impurities in samples of this compound. mdpi.comsynblock.com The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, preserving the molecular ion for accurate mass determination. mdpi.com LC-MS is also crucial for screening for potentially genotoxic impurities in pharmaceutical ingredients. uu.nl

Table 2: Mass Spectrometry Data for Pyridine Derivatives

CompoundIonization Modem/z (Observed)Key Fragments
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineESI+224.09325 [M+H]⁺-
2-bromo-6-chloromethylpyridineEI205, 206, 207, 208, 20979, 90, 91, 125, 126, 127, 128, 170, 171, 172
2-(chloromethyl)-5-methylpyridineEI141106, 143
Streptopyridine DerivativeGC-MS145.09136[M-1]⁺, [M-15]⁺
Note: This table is interactive. Users can sort the data by clicking on the column headers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. The IR and Raman spectra of 2,6-bis(chloromethyl)pyridine (B1207206) have been recorded and analyzed. sigmaaldrich.com For pyridine and its derivatives, characteristic vibrational modes can be observed. aps.org For example, the IR spectrum of a hydrochloride salt of a pyridine-containing antibiotic shows distinct absorption bands. google.com

Elucidation of Characteristic Functional Groups and Molecular Fingerprints

Spectroscopic techniques are indispensable for identifying the key functional groups and providing a "molecular fingerprint" of this compound and its derivatives. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of a related compound, 2-chloro-5-methylpyridine (B98176), shows characteristic signals for the aromatic protons and the methyl group protons. For instance, in CDCl₃, the proton at position 6 (adjacent to the nitrogen) appears as a doublet around 8.18 ppm, the proton at position 4 as a doublet of doublets around 7.45 ppm, and the proton at position 3 as a doublet around 7.13 ppm. The methyl protons appear as a singlet around 2.27 ppm. chemicalbook.com In this compound, the chloromethyl protons (-CH₂Cl) would be expected to produce a singlet, typically in the range of 4.5 ppm. The protons of the amino group (-NH₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For a derivative, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, the ¹³C NMR spectrum in CDCl₃ shows a range of signals corresponding to the different carbon atoms in the molecule, including those of the pyridine ring and the chloromethyl group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For derivatives of this compound, key absorptions would include:

N-H stretching vibrations from the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the chloromethyl group.

C=N and C=C stretching vibrations within the pyridine ring, usually found in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration from the chloromethyl group, which is expected around 680 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For instance, the mass spectrum of a derivative, 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, shows a molecular ion peak at m/z 195.02, corresponding to [M+H]⁺. Electron Ionization Mass Spectrometry (EI-MS) is another technique used to confirm the structure of related compounds. amazonaws.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For derivatives, such as 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, single-crystal X-ray studies show a dihedral angle of 15.2° between the pyridine and oxadiazole planes, indicating a degree of conjugation between the two rings. In another example, the X-ray co-crystal structure of a 1H-pyrrolo[3,2-b]pyridin-5-amine derivative bound to a protein target reveals specific hydrogen bonding and van der Waals interactions that dictate its binding mode. nih.gov These studies are crucial for understanding how these molecules interact with each other in the solid state and with biological targets.

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are essential for separating and purifying this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

HPLC is a widely used technique for the analysis of pyridine derivatives. helixchrom.comthermofisher.com It is particularly useful for assessing the purity of the final product and for monitoring the progress of a reaction. For instance, a sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the trace analysis of a related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pharmaceutical ingredients. researchgate.net This highlights the capability of HPLC and its hyphenated techniques to detect and quantify even minute amounts of related substances. The purity of synthesized derivatives is often reported as a percentage, for example, between 94-97%, as determined by methods that can include HPLC. researchgate.net

Gas chromatography is another important analytical technique, particularly for volatile and thermally stable compounds. While HPLC is often preferred for polar and thermolabile compounds to avoid derivatization, GC can be a suitable alternative. thermofisher.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of pyridine derivatives, allowing for both separation and identification of the components in a mixture. mdpi.com For example, a GC-MS method was developed to monitor the conversion of reactants in the synthesis of a bromine-substituted (chloromethyl)pyridine. mdpi.com

Computational and Theoretical Studies on this compound

Therefore, it is not possible to provide detailed research findings, data tables, or specific analysis for the requested sections and subsections, which include:

Computational and Theoretical Studies on 5 Chloromethyl Pyridin 2 Amine

In Silico Modeling of Reaction Mechanisms and Transition State Structures

While computational studies have been performed on related pyridine (B92270) derivatives, the strict requirement to focus solely on 5-(Chloromethyl)pyridin-2-amine prevents the inclusion of that data in this article. Generating hypothetical data or extrapolating from other compounds would not meet the standards of scientific accuracy.

Further research or new publications in the field of computational chemistry would be required to populate the detailed outline provided.

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Property Relationship (QSPR) Studies

A comprehensive search of scientific literature did not yield specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) studies focused solely on this compound. While computational studies and QSRR/QSPR analyses are common for broader classes of related compounds such as substituted pyridines, aminopyridines, and other heterocyclic derivatives, dedicated research that models the specific reactivity or properties of this compound through these methods is not publicly available at this time. nih.govoup.comsemanticscholar.orgijournalse.org

General QSRR and QSPR models for pyridine derivatives typically correlate molecular descriptors (e.g., electronic, steric, and topological parameters) with experimental data on reactivity or physical properties. researchgate.netchemrxiv.orgnih.gov Such studies aim to predict the behavior of new compounds within the same class, but the absence of a specific model for this compound means that no detailed research findings or corresponding data tables can be presented. Further research would be required to develop and validate QSRR/QSPR models specifically for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.